REACTION_CXSMILES
|
CS(O[CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7]1)(=O)=O.[I-:19].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>CC(C)=O>[I:19][CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7]1 |f:1.2,3.4.5|
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Name
|
|
Quantity
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0.54 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)OC1CN(CCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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0.87 g
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Type
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reactant
|
Smiles
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[I-].[Na+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
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sodium thiosulfate
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Quantity
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20 mL
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Type
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reactant
|
Smiles
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S(=S)(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at room temperature for 15 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was refluxed under an inert gas for 6 h
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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After thin layer chromatography control, the reaction mixture was heated in three portions in a microwave oven (CEM Discover)
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Type
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CUSTOM
|
Details
|
10 min 100° C
|
Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
150 watt, 15 min 150° C
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
200 watt, 20 min 100° C
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the phases were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with ethyl acetate (2×20 ml)
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Type
|
WASH
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Details
|
The combined organic phases were washed with saturated sodium chloride solution (10 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel) with hexane/diethyl ether (3:1)
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
IC1CN(CCC1)C(=O)OC(C)(C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |